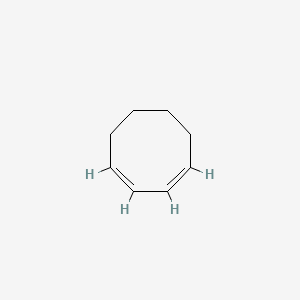

1,3-Cyclooctadiene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1Z,3Z)-cycloocta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKODOZNUZCUBN-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\C=C/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865523 | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29965-97-7, 1700-10-3, 3806-59-5 | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloocta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Z,Z)-1,3-Cyclooctadiene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z,Z)-1,3-Cyclooctadiene , also known as cis,cis-1,3-cyclooctadiene, is a cyclic olefin that serves as a versatile building block in organic synthesis and a ligand in organometallic chemistry. Its unique strained ring system and conjugated diene functionality impart distinct reactivity, making it a subject of interest in the development of novel molecular architectures. This guide provides an in-depth overview of its synthesis, properties, and key reactions.

Physicochemical and Spectroscopic Properties

(Z,Z)-1,3-cyclooctadiene is a colorless liquid with a characteristic strong odor.[1] It is flammable and should be handled with appropriate safety precautions.[2] The key physical and thermodynamic properties are summarized in the tables below.

Table 1: Physical Properties of (Z,Z)-1,3-Cyclooctadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 g/mol | |

| CAS Number | 3806-59-5 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 142-144 °C (at 760 mmHg) | [2] |

| 55 °C (at 34 mmHg) | [1] | |

| Melting Point | -53 to -51 °C | [1] |

| Density | 0.873 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.494 | [2] |

| Flash Point | 25 °C (77 °F) - closed cup | [2] |

Table 2: Thermodynamic Properties of (Z,Z)-1,3-Cyclooctadiene

| Property | Value | Units | Method | Reference(s) |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 20.1 | kcal/mol | Chyd | [3] |

| Enthalpy of Reaction (Hydrogenation to Cyclooctane) | -208 | kJ/mol | Chyd | |

| Enthalpy of Isomerization from 1,4-Cyclooctadiene | -16.4 ± 1.4 | kJ/mol | Eqk | |

| Enthalpy of Isomerization from 1,5-Cyclooctadiene | -19.4 ± 0.9 | kJ/mol | Eqk |

Table 3: Spectroscopic Data of (Z,Z)-1,3-Cyclooctadiene

| Spectrum | Key Data | Reference(s) |

| ¹H NMR | Spectral data available. | [2] |

| ¹³C NMR | Spectral data available. | [2] |

| Mass Spectrum (EI) | Available in NIST WebBook. | [3] |

| Raman Spectrum | Available on PubChem. | [4] |

| IR Spectrum | Available in NIST WebBook. | [3] |

Synthesis of (Z,Z)-1,3-Cyclooctadiene

The most common laboratory synthesis of (Z,Z)-1,3-cyclooctadiene involves the photosensitized isomerization of its readily available isomer, (Z,Z)-1,5-cyclooctadiene. Other routes, such as the isomerization of cyclooctyne (B158145), have also been reported.[1]

Experimental Protocol: Photosensitized Isomerization of (Z,Z)-1,5-Cyclooctadiene

This protocol describes a general procedure for the photochemical isomerization of (Z,Z)-1,5-cyclooctadiene to (Z,Z)-1,3-cyclooctadiene. The specific conditions, such as the choice of sensitizer (B1316253) and reaction time, may require optimization.

Materials:

-

(Z,Z)-1,5-cyclooctadiene

-

Photosensitizer (e.g., acetone, acetophenone, or a transition metal complex)

-

Anhydrous, degassed solvent (e.g., hexane, cyclohexane, or benzene)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system. The reactor vessel should be made of quartz or borosilicate glass, depending on the desired wavelength.

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve (Z,Z)-1,5-cyclooctadiene and the photosensitizer in the chosen solvent. The concentration of the diene is typically in the range of 0.1-1 M, and the sensitizer concentration is usually 1-10 mol%.

-

Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the sensitizer and lead to side reactions.

-

Assemble the reaction vessel in the photochemical reactor and ensure the cooling system is operational to maintain a constant temperature, typically near room temperature.

-

-

Irradiation:

-

Irradiate the solution with a UV lamp. The choice of lamp and any filters will depend on the absorption spectrum of the sensitizer.

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy. The reaction is typically continued until a photostationary state is reached, where the ratio of isomers remains constant.

-

-

Work-up and Purification:

-

Once the reaction is complete, turn off the UV lamp and cooling system.

-

Remove the solvent and the photosensitizer using a rotary evaporator.

-

The resulting crude mixture of cyclooctadiene isomers is then purified by fractional distillation under reduced pressure.[5] Due to the close boiling points of the isomers, a long, efficient fractionating column is recommended.

-

Collect the fractions corresponding to the boiling point of (Z,Z)-1,3-cyclooctadiene and confirm the purity of the final product by GC and NMR spectroscopy.

-

Key Reactions and Logical Relationships

The synthesis and reactivity of (Z,Z)-1,3-cyclooctadiene are governed by a series of interconnected isomerizations and subsequent reactions. The following diagrams illustrate these relationships.

References

- 1. On the isomerization of cyclooctyne into cycloocta-1,3-diene: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, (Z,Z)- [webbook.nist.gov]

- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Cyclooctadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclooctadiene (B162279), a cyclic olefin with an eight-membered ring and two conjugated double bonds, presents a fascinating case study in conformational analysis due to the inherent flexibility and strain of the medium-sized ring. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of the two primary isomers of this compound: the stable cis,cis-1,3-cyclooctadiene and the highly strained, elusive cis,trans-1,3-cyclooctadiene. Understanding the three-dimensional structure and dynamic behavior of these isomers is crucial for applications in organic synthesis, materials science, and drug design, where molecular shape and flexibility play a pivotal role in reactivity and biological activity.

This document summarizes key quantitative data from experimental and computational studies, details the experimental protocols used for their characterization, and provides visualizations of relevant chemical pathways.

cis,cis-1,3-Cyclooctadiene: A Dynamic Equilibrium of Conformations

The most stable isomer, cis,cis-1,3-cyclooctadiene, exists as a dynamic equilibrium of multiple conformers. Extensive studies utilizing dynamic nuclear magnetic resonance (NMR) spectroscopy, electron diffraction, and computational methods have elucidated the primary conformations and the energetic barriers between them. The two most significant contributors to this equilibrium are the twist-boat-chair (TBC) and the twist-boat (TB) conformations.

Data Presentation: Conformational Geometries and Energies

Computational studies, particularly force-field calculations and density functional theory (DFT), have provided detailed insights into the geometries and relative energies of the stable conformers of cis,cis-1,3-cyclooctadiene. The following tables summarize key geometric parameters and energetic data from the seminal work of Anet and Yavari (1978) and subsequent computational studies.

Table 1: Calculated Relative Strain Energies of cis,cis-1,3-Cyclooctadiene Conformers

| Conformer | Symmetry | Relative Strain Energy (kcal/mol) |

| Twist-Boat-Chair (TBC) | C₁ | 0.0 |

| Twist-Boat (TB) | C₂ | 0.2 |

Data adapted from force-field calculations by Anet, F. A. L., & Yavari, I. (1978). Conformations of cis,cis-1,3-cyclooctadiene and its epoxides. Dynamic nuclear magnetic resonance spectroscopy and iterative force-field calculations. Journal of the American Chemical Society, 100(25), 7814–7819.

Table 2: Selected Calculated Geometric Parameters for cis,cis-1,3-Cyclooctadiene Conformers

| Parameter | Twist-Boat-Chair (TBC) | Twist-Boat (TB) |

| Bond Lengths (Å) | ||

| C1=C2 | 1.345 | 1.344 |

| C2-C3 | 1.465 | 1.468 |

| C3=C4 | 1.345 | 1.344 |

| C4-C5 | 1.515 | 1.516 |

| C5-C6 | 1.538 | 1.539 |

| C6-C7 | 1.538 | 1.539 |

| C7-C8 | 1.515 | 1.516 |

| C8-C1 | 1.515 | 1.516 |

| Bond Angles (deg) | ||

| ∠C8-C1-C2 | 125.1 | 124.7 |

| ∠C1-C2-C3 | 126.9 | 127.5 |

| ∠C2-C3-C4 | 126.9 | 127.5 |

| ∠C3-C4-C5 | 125.1 | 124.7 |

| Dihedral Angles (deg) | ||

| C8-C1-C2-C3 | 0.0 | 0.0 |

| C1-C2-C3-C4 | 165.9 | 158.8 |

| C2-C3-C4-C5 | 0.0 | 0.0 |

Note: The geometric parameters presented are from representative force-field calculations. Experimental values may vary slightly.

Experimental Protocols

Objective: To determine the conformational equilibrium and energy barriers between the TBC and TB conformers of cis,cis-1,3-cyclooctadiene.

Methodology:

-

Sample Preparation: A solution of high-purity cis,cis-1,3-cyclooctadiene is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl).

-

Spectra Acquisition: ¹H and ¹³C NMR spectra are recorded over a wide range of temperatures, typically from room temperature down to as low as -170 °C, using a high-field NMR spectrometer.

-

Data Analysis:

-

At high temperatures, the conformers interconvert rapidly on the NMR timescale, resulting in a time-averaged spectrum with sharp signals.

-

As the temperature is lowered, the rate of interconversion slows down. This leads to broadening of the NMR signals, eventually reaching the coalescence point where the signals for the individual conformers begin to resolve.

-

At very low temperatures, the exchange is slow, and separate signals for the TBC and TB conformers can be observed.

-

Line-shape analysis of the temperature-dependent spectra is performed using specialized software. By fitting the experimental spectra to theoretical models for two-site exchange, the rate constants for the interconversion at different temperatures are determined.

-

The Gibbs free energy of activation (ΔG‡) for the conformational interchange is then calculated using the Eyring equation. The relative populations of the conformers at low temperatures, determined from the integration of their respective signals, are used to calculate the difference in Gibbs free energy (ΔG°).

-

Objective: To study the ground-state molecular structure and the ultrafast structural dynamics of cis,cis-1,3-cyclooctadiene upon photoexcitation.

Methodology:

-

Sample Introduction: A gaseous beam of cis,cis-1,3-cyclooctadiene molecules is introduced into a high-vacuum chamber.

-

Pump-Probe Experiment:

-

A femtosecond laser pulse (the "pump" pulse) is used to excite the molecules to an electronic excited state.

-

A synchronized ultrashort pulse of electrons (the "probe" pulse) is fired at the molecules at a variable time delay after the laser pulse.

-

-

Diffraction Pattern Acquisition: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. This pattern contains information about the instantaneous molecular structure.

-

Data Analysis:

-

By collecting diffraction patterns at various time delays, a "molecular movie" of the structural changes occurring during the photochemical reaction can be constructed.

-

For the ground-state structure, diffraction patterns are recorded without the pump laser. The analysis of this static diffraction pattern involves fitting the experimental scattering data to a theoretical model of the molecular structure. This allows for the determination of key geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

The experimental radial distribution function, obtained by a Fourier transform of the diffraction data, provides a direct visualization of the interatomic distances within the molecule.

-

cis,trans-1,3-Cyclooctadiene: A Strained Isomer Trapped and Characterized

The cis,trans isomer of this compound is significantly more strained than its cis,cis counterpart and is highly reactive, readily undergoing a 4π-electrocyclization. Its isolation and characterization have been achieved by trapping it as a stable platinum(II) complex.

Data Presentation: X-ray Crystallographic Data of the Pt(II) Complex

X-ray crystallography of the Pt(II) complex of a substituted cis,trans-1,3-cyclooctadiene derivative has provided the first definitive structural information for this elusive isomer. The data reveals significant distortions in the diene moiety due to ring strain.

Table 3: Selected Bond Lengths and Angles for a Pt(II)-cis,trans-1,3-Cyclooctadiene Complex

| Parameter | Experimental Value |

| Bond Lengths (Å) | |

| C(trans)=C(trans) | 1.41 |

| C(cis)=C(cis) | 1.35 |

| Pt-C(trans) | 2.12 (avg.) |

| Bond Angles (deg) | |

| ∠C-C(trans)-C | 121 (avg.) |

| ∠C-C(cis)-C | 128 (avg.) |

Data derived from the crystallographic information file (CCDC 2496944) for a silyl-substituted cis,trans-1,3-cyclooctadiene-Pt(II) complex as reported by Kinouchi, H., et al. (2016). Synthesis and Properties of Medium-Sized cis,trans-Cycloocta-1,3-diene–Pt(II) Complexes. Organic Letters, 18(1), 108-111. The elongation of the trans double bond is a notable feature, indicating significant strain.

Experimental Protocols

Objective: To synthesize and isolate a stable derivative of cis,trans-1,3-cyclooctadiene.

Methodology:

-

Precursor Synthesis: A suitable precursor, such as a silyl-substituted cyclooctenol, is synthesized through a multi-step organic synthesis route.

-

Generation of the Diene: The precursor is subjected to elimination conditions in the presence of a trapping agent, typically a platinum(II) complex such as (tmeda)Pt(Me)₂ (tmeda = N,N,N',N'-tetramethylethylenediamine). The highly reactive cis,trans-1,3-cyclooctadiene is generated in situ.

-

Trapping and Isolation: The platinum(II) complex rapidly coordinates to the strained trans double bond of the diene, forming a stable complex.

-

Purification and Characterization: The resulting platinum complex is purified by column chromatography and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Single crystals suitable for X-ray diffraction are grown to determine the precise molecular structure.

Photochemical Pathways of cis,cis-1,3-Cyclooctadiene

Upon absorption of ultraviolet light, cis,cis-1,3-cyclooctadiene undergoes two primary photochemical reactions: a cis-trans isomerization to form the strained cis,trans-1,3-cyclooctadiene, and a conrotatory 4π-electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene. These competing pathways are of significant interest in photochemistry and synthetic organic chemistry.

Caption: Photochemical reaction pathways of cis,cis-1,3-cyclooctadiene.

Conclusion

The molecular structure and conformational landscape of this compound are rich and complex, showcasing the interplay of ring strain, torsional strain, and electronic effects. The stable cis,cis isomer exists as a dynamic equilibrium between twist-boat-chair and twist-boat conformations, the energetics and geometries of which have been thoroughly investigated by a combination of experimental and computational techniques. In contrast, the highly strained cis,trans isomer has only been isolated and characterized through its stabilization as a platinum(II) complex, providing valuable experimental insight into the structure of this otherwise fleeting molecule. The photochemical reactivity of cis,cis-1,3-cyclooctadiene further highlights the intricate relationship between its structure and chemical behavior. A deep understanding of these fundamental properties is essential for leveraging this compound and its derivatives in advanced applications within the chemical and pharmaceutical sciences.

Spectroscopic data of 1,3-cyclooctadiene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-cyclooctadiene (B162279), a cyclic diene of interest in various fields of chemical research and development. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled and structured for clarity and ease of comparison. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.82 | m | Olefinic H |

| 5.66 | m | Olefinic H |

| 2.19 | m | Allylic H |

| 1.51 | m | Aliphatic H |

Solvent: CDCl₃, Frequency: 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in accessible format | Olefinic C |

| Data not available in accessible format | Allylic C |

| Data not available in accessible format | Aliphatic C |

Note: While a ¹³C NMR spectrum for this compound in CHCl₂F is available in the SpectraBase database, the specific chemical shift values require a subscription for access.[2]

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3020 | =C-H stretch |

| 2925, 2855 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch |

| ~1450 | CH₂ bend |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 108 | 44.2 | [M]⁺ (Molecular Ion) |

| 93 | 49.2 | [M-CH₃]⁺ |

| 91 | 20.1 | [C₇H₇]⁺ |

| 80 | 49.5 | [M-C₂H₄]⁺ |

| 79 | 100.0 | [C₆H₇]⁺ (Base Peak) |

| 77 | 30.4 | [C₆H₅]⁺ |

| 67 | 55.5 | [C₅H₇]⁺ |

| 66 | 18.6 | [C₅H₆]⁺ |

| 65 | 13.2 | [C₅H₅]⁺ |

| 54 | 12.9 | [C₄H₆]⁺ |

| 53 | 8.3 | [C₄H₅]⁺ |

| 51 | 10.1 | [C₄H₃]⁺ |

| 41 | 23.9 | [C₃H₅]⁺ |

| 39 | 25.9 | [C₃H₃]⁺ |

| 27 | 12.0 | [C₂H₃]⁺ |

Ionization Method: Electron Ionization (EI), Ionization Energy: 70 eV[1][3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrumentation:

-

A standard NMR spectrometer with a proton frequency of at least 300 MHz is suitable.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile this compound sample into the ion source. This can be done via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source.

-

-

Ionization:

-

Bombard the sample molecules with a beam of electrons with a standard energy of 70 eV to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the ions and record their abundance.

-

-

Data Processing:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the base peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

The Ultrafast Photochemical Dynamics of cis,cis-1,3-Cyclooctadiene: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-1,3-Cyclooctadiene (cc-COD) is a medium-sized cyclic diene that serves as a fascinating model system for studying the fundamental principles of photochemical reactions. Upon absorption of ultraviolet (UV) light, cc-COD undergoes ultrafast and complex dynamics on a femtosecond timescale, leading to a cascade of events that dictate its ultimate photochemical fate. Understanding these intricate dynamics is not only crucial for advancing our knowledge of photochemistry but also holds potential for applications in areas such as molecular switches and photopharmacology. This technical guide provides an in-depth analysis of the excited state dynamics of cc-COD, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing the complex reaction pathways.

Introduction

The photoexcitation of conjugated dienes is a cornerstone of organic photochemistry, leading to a variety of important chemical transformations. Unlike smaller, more rigid systems like 1,3-cyclohexadiene (B119728) (CHD), the larger and more flexible eight-membered ring of cis,cis-1,3-cyclooctadiene introduces unique conformational complexities that influence its behavior in the excited state.[1][2] The primary photochemical reactions of cc-COD upon UV excitation are a cis-trans isomerization to form cis,trans-1,3-cyclooctadiene (ct-COD) and an electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene (BCO).[1] The study of cc-COD provides valuable insights into the competition between these different reaction channels and the role of molecular structure in governing photochemical reactivity.

Photochemical Pathways and Products

Upon photoexcitation to the first electronically excited state (S₁), cc-COD rapidly evolves on the potential energy surface. The deactivation to the ground state (S₀) is exceptionally fast, occurring in under 100 femtoseconds.[2][3][4] This rapid internal conversion is mediated by conical intersections (CIs), which are regions of the potential energy surface where the S₁ and S₀ states become degenerate.[1][2] The geometry of the molecule at these CIs determines the subsequent reaction pathway on the ground state, leading to the formation of different photoproducts or the recovery of the starting material in a vibrationally excited ("hot") state.

The principal photoproducts of cc-COD are:

-

cis,trans-1,3-Cyclooctadiene (ct-COD): Formed through a cis-trans isomerization of one of the double bonds.

-

cis-Bicyclo[4.2.0]oct-7-ene (BCO): The result of an electrocyclic ring closure.

Theoretical calculations and experimental observations have shown that the dynamics leading to these products are complex, involving significant distortions of the cyclooctadiene ring.[5]

Quantitative Data

The efficiency of the different photochemical pathways can be quantified by their quantum yields (Φ), which represent the fraction of absorbed photons that lead to the formation of a specific product. The lifetimes of the excited states provide crucial information about the speed of the photochemical processes.

Photoproduct Quantum Yields

The quantum yields for the formation of ct-COD and BCO have been predicted by theoretical simulations and estimated from experimental data. These values highlight the competition between the different reaction channels.

| Product | Theoretical Quantum Yield (TSH Simulations) | Experimental Quantum Yield (UED) | Reference |

| cis,trans-1,3-cyclooctadiene (ct-COD) | 0.32 | 0.123 ± 0.071 | |

| cis-bicyclo[4.2.0]oct-7-ene (BCO) | 0.05 | 0.003 ± 0.01 | |

| hot cis,cis-1,3-cyclooctadiene (cc-COD) | 0.63 | 0.874 ± 0.088 |

Note: TSH stands for Trajectory Surface Hopping, and UED for Ultrafast Electron Diffraction. The theoretical yields are from simulations at the XMS-CASPT2 level.

Excited State Lifetimes

Experimental and theoretical studies consistently show an ultrafast decay of the excited state of cc-COD.

| Method | Lifetime (fs) | Reference |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | < 100 | [2] |

| Trajectory Surface Hopping (TSH) Simulations | ~74 (to CI) |

Experimental and Theoretical Methodologies

The study of the ultrafast dynamics of cc-COD requires a combination of sophisticated experimental techniques and high-level theoretical calculations.

Experimental Protocols

Time-Resolved Photoelectron Spectroscopy (TRPES): This technique is a powerful tool for tracking the electronic character and population of excited states as a function of time.

-

Principle: A pump laser pulse excites the molecule to the desired electronic state. A time-delayed probe pulse then ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons at different delay times, one can follow the evolution of the excited state population.[2]

-

Typical Setup:

Mega-electron-volt Ultrafast Electron Diffraction (MeV-UED): This method provides direct information about the changes in molecular structure during a photochemical reaction.

-

Principle: A femtosecond laser pulse excites the sample, and a time-delayed ultrashort pulse of high-energy electrons is diffracted by the molecules. The resulting diffraction pattern contains information about the instantaneous molecular structure. By varying the time delay, a "molecular movie" of the reaction can be created.[5]

-

Typical Setup:

-

Excitation: A 200 nm UV laser pulse is used to excite the cc-COD sample.

-

Electron Source: A mega-electron-volt electron source generates the ultrashort electron pulses.

-

Sample Delivery: The cc-COD sample is delivered to the interaction region as a gas jet.

-

Detector: A sensitive detector records the electron diffraction patterns.

-

Theoretical Protocols

Trajectory Surface Hopping (TSH) Dynamics Simulations: TSH is a semiclassical method used to simulate the non-adiabatic dynamics of molecules in excited states.

-

Principle: A swarm of classical trajectories is propagated on the potential energy surfaces of the different electronic states. The trajectories can "hop" between different surfaces at regions of strong coupling, such as conical intersections, mimicking the process of internal conversion.

-

Computational Details:

-

Electronic Structure Calculations: The potential energy surfaces and non-adiabatic couplings are typically calculated using multireference quantum chemistry methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, often with second-order perturbation theory corrections (CASPT2 or XMS-CASPT2).[1][3]

-

Initial Conditions: The initial positions and momenta for the trajectories are sampled from a Wigner distribution to represent the vibrational state of the molecule in its electronic ground state at a given temperature (e.g., 298 K).[1][3]

-

Dynamics Propagation: The trajectories are propagated for a certain amount of time (e.g., 400 fs) to follow the relaxation dynamics and product formation.

-

Visualizing the Dynamics

Diagrams are essential for understanding the complex relationships in the excited state dynamics of cc-COD.

Caption: Photochemical reaction pathways of cis,cis-1,3-cyclooctadiene.

Caption: Generalized workflow for time-resolved studies of cc-COD.

Conclusion and Outlook

The excited state dynamics of cis,cis-1,3-cyclooctadiene are characterized by an ultrafast passage through a conical intersection, leading to competing isomerization and ring-closure reactions. The combination of advanced time-resolved spectroscopic and diffraction techniques with high-level theoretical simulations has provided a detailed picture of these complex processes. The primary reaction coordinate involves not only the expected twisting and pyramidalization around the double bonds but also a significant distortion of the entire molecular ring.[5]

Future research in this area will likely focus on exerting control over the photochemical outcome, for example, by using shaped laser pulses to selectively populate certain vibrational modes and steer the molecule towards a desired product. Furthermore, the insights gained from studying cc-COD can be applied to the design of more complex photoswitchable molecules with potential applications in drug delivery and materials science. The continued development of experimental and theoretical methods will undoubtedly uncover even more subtle details of the fascinating photochemistry of this and related molecules.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Probing excited state dynamics of cis,cis-1,3-cyclooctadiene with time-resolved photoelectron spectroscopy - 52nd Annual Meeting of the APS Division of Atomic, Molecular and Optical Physics [archive.aps.org]

- 5. Ultrafast structural dynamics of UV photoexcited cis,cis-1,3-cyclooctadiene observed with time-resolved electron diffraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Thermochemistry of Cyclooctadiene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of cyclooctadiene (COD) isomers, a class of cyclic hydrocarbons with the formula C₈H₁₂. An understanding of the energetic properties of these isomers, including their relative stabilities, heats of formation, and strain energies, is crucial for applications in organic synthesis, organometallic chemistry, and materials science. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and presents logical relationships through diagrams.

Introduction to Cyclooctadiene Isomers

Cyclooctadienes are eight-membered rings containing two double bonds. The position and geometry (cis/trans or Z/E) of these double bonds give rise to several isomers with distinct chemical and physical properties. The most commonly studied isomers are 1,3-cyclooctadiene, 1,4-cyclooctadiene (B86759), and 1,5-cyclooctadiene. Their thermochemical properties are largely dictated by factors such as ring strain, steric interactions, and the potential for conjugation between the double bonds. For instance, the most stable cyclooctadiene isomer is observed to be (Z,Z)-1,3-cyclooctadiene, despite calculations indicating a high value of strain energy.[1] This is partly due to the partial conjugation of its double bonds.[1]

Quantitative Thermochemical Data

The energetic landscapes of COD isomers are best understood through quantitative data. The following tables summarize the standard enthalpies of formation, hydrogenation, and combustion, along with calculated strain energies for key isomers.

Table 1: Enthalpies of Formation and Hydrogenation of Cyclooctadiene Isomers and Related Compounds (Liquid Phase)

| Compound | Enthalpy of Hydrogenation (-ΔhHº / kJ mol⁻¹) | Enthalpy of Formation (ΔfHº(exp) / kJ mol⁻¹) | Calculated Strain Energy (kJ mol⁻¹) |

| (Z,Z)-1,3-Cyclooctadiene | 204.8 - 208 | 49 - 52 | 45 - 49 |

| (E,Z)-1,3-Cyclooctadiene | 271 | 115 | 111 |

| 1,4-Cyclooctadiene | 217.9 | 62 | 39 |

| (E,E)-1,5-Cyclooctadiene | 320 | 164 | 143 |

| (E,Z)-1,5-Cyclooctadiene | 282 | 126 | 105 |

| 1,5-Cyclooctadiene (unspecified) | 224.6 - 230 | 24 - 74 | 48 - 53 |

| cis-Cyclooctene | 102 | -44 | 33 |

| Cyclooctane (B165968) | N/A | -156.2 | 49.6 |

Data sourced from Revista de Chimie (2012) and the NIST WebBook.[1][2][3][4]

The data clearly illustrates the significant impact of stereochemistry on stability. The highly strained (E,E)-1,5-cyclooctadiene possesses a remarkably high enthalpy of formation and strain energy compared to its (Z,Z) counterpart.[5] The enthalpy of hydrogenation for 1,4-cyclooctadiene to cyclooctane has been experimentally determined to be -217.9 ± 1.2 kJ/mol.[3]

Table 2: Combustion and Isomerization Enthalpies

| Compound / Reaction | Enthalpy of Combustion (ΔcHº / MJ mol⁻¹) | Enthalpy of Reaction (ΔrHº / kJ mol⁻¹) |

| 1,5-Cyclooctadiene (liquid) | -4.887 to -4.890 | N/A |

| This compound → 1,4-Cyclooctadiene | N/A | -16.4 ± 1.4 |

| 1,5-Cyclooctadiene → 1,4-Cyclooctadiene | N/A | -2.8 ± 0.8 |

Data sourced from the NIST WebBook.[2][6]

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental techniques and sophisticated computational models.

Experimental Methodologies

Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of formation (ΔfH°) for organic compounds.[7][8] The method involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a "bomb".[9]

-

Procedure:

-

A weighed sample (typically 0.5-1.0 g) of the cyclooctadiene isomer is placed in a crucible inside a combustion bomb.[9]

-

The bomb is pressurized with pure oxygen and sealed.

-

The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the heat released by the combustion reaction raises the temperature of the bomb and the surrounding water.[10][11]

-

The temperature change (ΔT) is meticulously recorded to determine the heat evolved (q).[12][13]

-

The internal energy change of combustion (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter system.[9]

-

This value is then corrected to standard state conditions (Washburn corrections) and used to derive the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is ultimately calculated using Hess's Law.[7][9]

-

Hydrogenation Calorimetry: This method is used to measure the enthalpy of hydrogenation (ΔhH°), which is the heat released when a compound is hydrogenated. This data can be used to assess the relative stabilities of unsaturated isomers. The enthalpy of formation of a cycloalkene can be derived from its enthalpy of hydrogenation and the known enthalpy of formation of the corresponding cycloalkane.[1]

Differential Scanning Calorimetry (DSC): DSC is employed to investigate thermal properties such as phase transitions (melting, solid-solid transitions) and to determine heat capacities.[1] This information is crucial for correcting thermochemical data to the standard temperature of 298.15 K.

Computational Methodologies

Modern quantum chemical methods provide a powerful tool for calculating the thermochemical properties of molecules, offering insights that can be difficult to obtain experimentally.[14]

-

Ab Initio Methods: High-level composite methods like Gaussian-n (G2, G3) and Complete Basis Set (CBS) models are used to compute accurate enthalpies and free energies of formation.[1][15][16] These methods combine results from calculations at different levels of theory and with various basis sets to approximate the exact solution to the Schrödinger equation.[17] G3 and G3B3 are noted as being the most accurate overall for hydrocarbons.[1]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy.[1] They are particularly useful for larger molecules and for exploring reaction pathways and transition states. Geometries are often optimized using a DFT method before more computationally expensive single-point energy calculations are performed.[1]

The workflow for these computational studies generally involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections to the enthalpy.[14]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental workflows and the energetic relationships between isomers.

References

- 1. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,5-Cyclooctadiene [webbook.nist.gov]

- 3. 1,4-Cyclooctadiene [webbook.nist.gov]

- 4. 1,5-Cyclooctadiene [webbook.nist.gov]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. 1,4-Cyclooctadiene, (Z,Z)- [webbook.nist.gov]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. academic.oup.com [academic.oup.com]

- 10. online-learning-college.com [online-learning-college.com]

- 11. savemyexams.com [savemyexams.com]

- 12. learnable.education [learnable.education]

- 13. practical-science.com [practical-science.com]

- 14. homepages.gac.edu [homepages.gac.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Commercial Availability and Applications of 1,3-Cyclooctadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key reactions of 1,3-cyclooctadiene (B162279). The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. It is typically offered at purities of 95% or higher, with some suppliers providing detailed specifications. The compound is available in various quantities to suit laboratory-scale research and development needs.

Below is a summary of prominent suppliers and their product offerings for this compound. Please note that pricing is subject to change and may vary based on quantity and location.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | This compound, technical | 1700-10-3 | ≥95% (GC) | 10 mL | $66.50 |

| cis,cis-1,3-Cyclooctadiene | 3806-59-5 | 98% | - | - | |

| Thermo Scientific Alfa Aesar | This compound, 97% | 1700-10-3 | 97% | 5 g, 25 g | $31.60 (5g), $105.65 (25g)[1] |

| TCI America | This compound (stabilized with TBC) | 1700-10-3 | >95.0% (GC) | 25 mL, 500 mL | $585.49 (500mL)[2] |

| Santa Cruz Biotechnology | This compound | 1700-10-3 | - | - | - |

| cis,cis-1,3-Cyclooctadiene | 3806-59-5 | ≥98% | - | - |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nickel-catalyzed cyclodimerization of 1,3-butadiene. This process allows for the selective formation of the eight-membered ring system.

Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene: Experimental Protocol

This protocol is based on established industrial methods for the synthesis of cyclooctadienes.

Materials:

-

1,3-Butadiene

-

Nickel catalyst system (e.g., a complex of nickel with a phosphine (B1218219) or phosphite (B83602) ligand)

-

Anhydrous toluene (B28343) (solvent)

-

Pressurized reaction vessel (autoclave)

-

Fractional distillation apparatus

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active nickel(0) catalyst by reducing a nickel(II) salt in the presence of the desired ligand (e.g., triphenylphosphine) or by using a pre-formed nickel(0) complex.

-

Reaction Setup: Charge the autoclave with the nickel catalyst and anhydrous toluene. The vessel should be purged with an inert gas (e.g., argon or nitrogen) to remove any oxygen.

-

Butadiene Addition: Cool the autoclave and introduce a measured amount of liquefied 1,3-butadiene.

-

Reaction: Seal the autoclave and heat the mixture to the desired temperature (typically in the range of 80-120°C). The reaction is exothermic and the pressure will increase. Monitor the reaction progress by sampling and analyzing the mixture by gas chromatography (GC).

-

Work-up: After the reaction is complete (as determined by the consumption of butadiene), cool the reactor to room temperature and carefully vent any excess pressure.

-

Purification: Transfer the reaction mixture to a fractional distillation apparatus. Remove the toluene solvent under reduced pressure. The this compound is then purified by fractional distillation. The product is a colorless liquid.

Logical Relationship for Synthesis:

Key Reactions of this compound

This compound is a versatile intermediate in organic synthesis due to its conjugated diene system. It readily undergoes a variety of reactions, including cycloadditions and reductions.

Diels-Alder Reaction

As a conjugated diene, this compound is an excellent substrate for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.

Reaction with Maleic Anhydride (B1165640): Experimental Protocol

This protocol provides a general procedure for the Diels-Alder reaction between this compound and maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Anhydrous toluene or xylene (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Crystallization dish

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a minimal amount of anhydrous toluene or xylene with gentle warming.

-

Addition of Diene: To the stirred solution, add an equimolar amount of this compound.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

Reaction Pathway for Diels-Alder Reaction:

Selective Hydrogenation

The double bonds of this compound can be selectively hydrogenated to yield cyclooctene (B146475) or fully reduced to cyclooctane. The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Selective Hydrogenation to Cyclooctene: Experimental Protocol

This protocol outlines a general procedure for the selective hydrogenation of this compound to cyclooctene.

Materials:

-

This compound

-

Palladium-based catalyst (e.g., Pd/C or a homogeneous palladium complex)

-

Ethanol or ethyl acetate (solvent)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., a Parr hydrogenator)

Procedure:

-

Catalyst Suspension: In a hydrogenation vessel, suspend the palladium catalyst in the chosen solvent.

-

Substrate Addition: Add the this compound to the vessel.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and begin stirring. The reaction is often carried out at room temperature.

-

Monitoring: Monitor the reaction progress by GC to observe the conversion of the diene to the monoene and to avoid over-reduction to the alkane.

-

Work-up: Once the desired conversion is reached, carefully vent the hydrogen pressure.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation, and the resulting cyclooctene can be purified by distillation if necessary.

Experimental Workflow for Selective Hydrogenation:

References

CAS number and nomenclature for 1,3-cyclooctadiene

An In-depth Technical Guide to 1,3-Cyclooctadiene (B162279)

This guide provides comprehensive information on the nomenclature, chemical and physical properties, synthesis, and reactions of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature and CAS Number

This compound is an unsaturated cyclic hydrocarbon with an eight-membered ring and two conjugated double bonds. Depending on the stereochemistry of the double bonds, different isomers exist. The nomenclature and corresponding Chemical Abstracts Service (CAS) numbers are crucial for unambiguous identification.

The most common isomer is the (Z,Z)- or cis,cis- form. There are also general CAS numbers for the unspecified isomer mixture and for the (Z,E)-isomer.

| Nomenclature | Synonyms | CAS Number |

| cycloocta-1,3-diene | This compound | 1700-10-3[1][2][3] |

| (1Z,3Z)-cycloocta-1,3-diene | cis,cis-1,3-Cyclooctadiene | 3806-59-5[4][5] |

| (1Z,3E)-cycloocta-1,3-diene | cis,trans-1,3-Cyclooctadiene | 3806-60-8[4] |

| Cyclooctadiene (unspecified isomers) | - | 29965-97-7[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [1][2][4][6] |

| Molecular Weight | 108.18 g/mol | [1][2][4][6] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -53 to -51 °C | |

| Boiling Point | 55 °C at 34 mmHg | |

| Density | 0.869 g/mL at 25 °C | |

| Refractive Index | n20/D 1.493 | |

| Flash Point | 24 °C (75.2 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Data / Comments | Reference |

| ¹³C NMR | Spectra available, with assignments for the twist-boat-chair conformation. | [7][8] |

| ¹H NMR | Data available in various literature sources. | [9] |

| Mass Spectrometry | Mass spectra (electron ionization) are available in the NIST WebBook. | [1][5] |

| Infrared (IR) Spectroscopy | IR spectra are available in the NIST WebBook. | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the cyclodimerization of 1,3-butadiene (B125203).[10] This process typically employs a transition metal catalyst system.

Experimental Protocol: Cyclodimerization of 1,3-Butadiene[11]

Objective: To synthesize this compound via the nickel-catalyzed cyclodimerization of 1,3-butadiene.

Materials:

-

1,3-Butadiene

-

Inert hydrocarbon solvent (e.g., toluene), dehydrated

-

Nickel-aluminum-phosphorus system catalyst

-

Nitrogen gas

-

Pressure reactor

-

Distillation apparatus

Procedure:

-

Reactor Preparation: The pressure reactor is dried and rendered inert by repeatedly purging with nitrogen gas. Dehydrated inert hydrocarbon solvent is added to the reactor. The moisture content should be below 30 ppm. The reactor is pressurized with nitrogen to 0.1-0.25 MPa.

-

Catalyst Addition: The nickel-aluminum-phosphorus system catalyst is added to the reactor under a protective nitrogen atmosphere.

-

Reaction: The reactor temperature is raised to 80-120°C, and the pressure is controlled at 0.10-0.60 MPa. 1,3-butadiene is added in multiple portions. The reaction is allowed to proceed for 1 to 2 hours after the final addition of butadiene.

-

Reaction Termination: The reactor is slowly cooled to room temperature. The reaction is considered terminated when the gauge pressure drops to 0.1-0.15 MPa.

-

Purification: The reaction mixture is transferred to a distillation tower. The product, this compound, is purified by vacuum distillation at a gauge pressure of -0.10 to -0.08 MPa and a bottom temperature of 110-140°C.

Yield: With a Ni-Al-P catalyst system, yields can exceed 90%.[10]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[10]

-

Industrial Applications: It serves as a precursor for the production of suberic acid, octenedioic acid, and is used as a monomer in the synthesis of polyamide fibers and engineering plastics.[10]

-

Reactions with Oxidizing Agents: It can react vigorously with strong oxidizing agents.[6]

-

Polymerization: In the presence of catalysts or initiators, it can undergo exothermic addition polymerization.[6]

-

Metathesis Reactions: It has been utilized in ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) to synthesize novel functionalized azaheterocycles.[11]

-

Isomerization: It can be formed from the isomerization of cyclooctyne (B158145).[12]

-

Photoisomerization: The (Z,Z)-isomer can be photoisomerized to the chiral (E,Z)-isomer.[13]

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the industrial synthesis of this compound from 1,3-butadiene.

Caption: Synthesis workflow for this compound.

Key Reactions of this compound

This diagram shows some of the important chemical transformations involving this compound.

Caption: Key reactions involving this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. Cycloocta-1,3-diene | C8H12 | CID 15550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z,E)-1,3-Cyclooctadiene [webbook.nist.gov]

- 5. This compound, (Z,Z)- [webbook.nist.gov]

- 6. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(1700-10-3) 13C NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. On the isomerization of cyclooctyne into cycloocta-1,3-diene: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Chemistry of 1,3-Cyclooctadiene: A Comprehensive Technical Guide to Health and Safety

For Immediate Release

This in-depth technical guide provides critical health and safety information for researchers, scientists, and drug development professionals working with 1,3-cyclooctadiene (B162279). The following sections detail the compound's hazardous properties, exposure controls, and emergency procedures to ensure its safe handling in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a flammable, colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 to provide a foundational understanding of its behavior.

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| Boiling Point | 55 °C at 34 mm Hg |

| Melting Point | -53 to -51 °C |

| Density | 0.873 g/mL at 20 °C |

| Flash Point | 24 °C (75.2 °F) - closed cup |

| Solubility | Insoluble in water |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Section 3: Toxicology and Health Effects

General Toxicological Effects:

-

Inhalation: Vapors may cause dizziness, asphyxiation, and irritation to the respiratory system.[1]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[2][3]

-

Ingestion: May be fatal if swallowed and enters airways due to its aspiration hazard.[1] Ingestion can also be harmful.[4]

Note on Isomer Data: The data in Table 3 is for the isomer 1,5-cyclooctadiene (B75094) and should be used as an estimation of the potential toxicity of this compound.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 2.7 mL/kg |

| NOAEL | Rat | Inhalation | 150 ppm |

Potential Signaling Pathways of Toxicity

The specific signaling pathways for this compound toxicity have not been extensively studied. However, based on the known effects of other unsaturated hydrocarbons, a plausible mechanism of cellular damage involves the induction of oxidative stress.[5] This can lead to a cascade of downstream effects, including damage to cellular membranes, proteins, and DNA.[2][6] Lipophilic hydrocarbons can accumulate in the cell membrane, disrupting its integrity and function.[2]

Caption: Potential mechanism of this compound cellular toxicity.

Section 4: Experimental Protocols

Safe Handling and Storage

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber, neoprene) and wear a chemical-resistant apron and long-sleeved clothing.[5][7]

-

Respiratory Protection: If working outside of a fume hood or in case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

Handling Procedures:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.[8]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep refrigerated at 2-8°C for long-term storage.[4]

-

Store away from incompatible materials, such as oxidizing agents.[7]

Accidental Release Measures

Minor Spills:

-

Eliminate all ignition sources from the immediate area.[9]

-

Wear appropriate PPE as described in section 4.1.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for chemical waste disposal.[9]

-

Clean the spill area with soap and water or another appropriate decontamination solution.[1]

Major Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Section 5: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[7]

-

Hazardous Polymerization: Does not occur.[4]

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Caption: General workflow for handling this compound safely.

References

- 1. njit.edu [njit.edu]

- 2. Mechanisms of membrane toxicity of hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The cytopathologic effects of specific aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aspiration toxicology of hydrocarbons and lamp oils studied by in vitro technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: 1,3-Cyclooctadiene as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals. Cyclic dienes are particularly noteworthy for their potential to generate intricate bicyclic and polycyclic architectures. This document provides a detailed overview of the principles governing the use of cyclic dienes in Diels-Alder reactions, with a specific focus on the challenges and potential of 1,3-cyclooctadiene (B162279).

The Critical Role of Diene Conformation

A fundamental requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. In this conformation, the two double bonds are on the same side of the single bond connecting them, allowing for the concerted overlap of orbitals with the dienophile in the transition state. Acyclic dienes can often freely rotate around the central single bond to achieve the reactive s-cis conformation, although an equilibrium with the more stable s-trans conformation usually exists.

For cyclic dienes, the ring structure dictates the conformational possibilities. Smaller cyclic dienes, such as cyclopentadiene (B3395910), are locked in a rigid s-cis conformation, making them exceptionally reactive in Diels-Alder reactions. As the ring size increases, so does the conformational flexibility, which can hinder the adoption of the required s-cis geometry.

Caption: Conformational equilibrium of an acyclic diene.

This compound in Diels-Alder Reactions: A Case of Low Reactivity